![molecular formula C12H20N2O8 B14420483 5,5'-Bi-1,3-dioxane, 2,2,2',2'-tetramethyl-5,5'-dinitro- CAS No. 85690-40-0](/img/structure/B14420483.png)
5,5'-Bi-1,3-dioxane, 2,2,2',2'-tetramethyl-5,5'-dinitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5’-Bi-1,3-dioxane, 2,2,2’,2’-tetramethyl-5,5’-dinitro- is a complex organic compound characterized by its unique dioxane ring structure and nitro functional groups
Vorbereitungsmethoden
The synthesis of 5,5’-Bi-1,3-dioxane, 2,2,2’,2’-tetramethyl-5,5’-dinitro- typically involves multiple steps. One common method includes the reaction of 1,3-dioxane derivatives with nitro compounds under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and safety.
Analyse Chemischer Reaktionen
5,5’-Bi-1,3-dioxane, 2,2,2’,2’-tetramethyl-5,5’-dinitro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding dioxane oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like hydrogen gas or metal hydrides, resulting in the conversion of nitro groups to amino groups.
Substitution: The nitro groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, metal hydrides, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5,5’-Bi-1,3-dioxane, 2,2,2’,2’-tetramethyl-5,5’-dinitro- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of advanced materials and as a precursor for various chemical products.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5,5’-Bi-1,3-dioxane, 2,2,2’,2’-tetramethyl-5,5’-dinitro- include:
1,3-Dioxane, 2,2,5,5-tetramethyl-: This compound shares a similar dioxane ring structure but lacks the nitro groups, making it less reactive in certain chemical reactions.
2,2’,5,5’-Tetramethyl-1,1’-biphenyl: This compound has a similar molecular framework but differs in its functional groups and overall reactivity.
The uniqueness of 5,5’-Bi-1,3-dioxane, 2,2,2’,2’-tetramethyl-5,5’-dinitro- lies in its combination of dioxane rings and nitro groups, which confer distinct chemical and biological properties.
Eigenschaften
85690-40-0 | |
Molekularformel |
C12H20N2O8 |
Molekulargewicht |
320.30 g/mol |
IUPAC-Name |
5-(2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)-2,2-dimethyl-5-nitro-1,3-dioxane |
InChI |
InChI=1S/C12H20N2O8/c1-9(2)19-5-11(6-20-9,13(15)16)12(14(17)18)7-21-10(3,4)22-8-12/h5-8H2,1-4H3 |
InChI-Schlüssel |
OOHRHSGCICDLNQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OCC(CO1)(C2(COC(OC2)(C)C)[N+](=O)[O-])[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.